1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
Description
This compound is a piperidine-3-carboxamide derivative featuring a pyrimidine core substituted at the 6-position with a 1H-1,2,4-triazol-1-yl group and an N-linked 3-methylpyridin-2-yl moiety. Its molecular formula is estimated as C₁₈H₂₀N₈O, with a molecular weight of ~364 g/mol (calculated).
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O/c1-13-4-2-6-20-17(13)24-18(27)14-5-3-7-25(9-14)15-8-16(22-11-21-15)26-12-19-10-23-26/h2,4,6,8,10-12,14H,3,5,7,9H2,1H3,(H,20,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERHOYVDPBRCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide represents a novel class of synthetic compounds with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 419.5 g/mol. The compound contains a triazole and pyrimidine moiety, which are known for their biological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives containing piperidine and triazole structures. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain piperidine derivatives exhibited IC50 values ranging from 0.5 to 5 µM against FaDu hypopharyngeal tumor cells, indicating significant anticancer activity compared to standard treatments like bleomycin .
Antitubercular Activity
The compound's triazole component suggests potential efficacy against Mycobacterium tuberculosis. Research on related compounds has shown promising results, with some derivatives exhibiting IC50 values as low as 1.35 µM against the bacteria . This suggests that the target compound may also possess similar antitubercular properties.
Study 1: Anticancer Efficacy
In a comparative study, a series of piperidine derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with a triazole-pyrimidine framework displayed enhanced activity, with one derivative achieving an IC50 value of 2.18 µM against A549 lung cancer cells .
Study 2: Antitubercular Activity
Another research effort focused on evaluating the antitubercular activity of novel triazole derivatives. The study found that certain compounds exhibited significant inhibition of Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 µM, supporting the hypothesis that triazole-containing compounds can be effective against tuberculosis .
The biological activity of this compound is likely attributed to its ability to inhibit key enzymes involved in cellular processes. Molecular docking studies suggest that the triazole moiety interacts effectively with active sites of target proteins, potentially disrupting their function and leading to cell death in cancer cells or inhibition of bacterial growth .
Summary of Findings
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Compounds with triazole and pyrimidine rings have demonstrated significant antimicrobial properties. Studies show that derivatives similar to this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL .
- Antitumor Activity : The compound has been investigated for its potential as an antitumor agent. It interacts with specific molecular targets involved in cancer cell proliferation. For instance, studies have shown that it can inhibit certain kinases associated with cancer progression, making it a candidate for further development in cancer therapies .
- Enzyme Inhibition : The mechanism of action involves the interaction with enzymes and receptors, potentially modulating their activity. This property is crucial for its application in drug design aimed at treating various diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Studies : A study conducted on triazole derivatives showed promising results against multiple bacterial strains using disc diffusion methods and MIC determinations. The results indicated that these compounds could serve as effective antibacterial agents .
- Antitumor Efficacy : In vivo studies have demonstrated that the compound exhibits synergistic effects when combined with established chemotherapeutic agents like paclitaxel. This combination therapy has shown enhanced efficacy against triple-negative breast cancer models, indicating its potential role in integrative cancer treatment strategies .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound has favorable interactions with key enzymes involved in metabolic pathways relevant to disease states .
Summary of Applications
Comparison with Similar Compounds
Triazole vs. Pyrazole Substituents
- The target compound’s 1H-1,2,4-triazol-1-yl group (electron-deficient heterocycle) may enhance hydrogen-bonding interactions compared to the 1H-pyrazol-1-yl group in the PubChem analog . Triazoles often improve metabolic stability over pyrazoles due to reduced susceptibility to oxidative degradation .
Pyridine vs. Benzyl Sulfonamide Moieties
Core Heterocycle Variations
- The pyrrole core in and pyrazolo[3,4-b]pyridine in differ significantly from the pyrimidine-triazole-piperidine architecture of the target. These cores influence π-π stacking and binding affinity; pyrimidines are commonly used in kinase inhibitors due to their ability to mimic ATP’s adenine .
Q & A
Q. What synthetic methodologies are most effective for synthesizing 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide, and how can yield and purity be optimized?
Answer:
- Key Steps :
- Coupling Reactions : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyrimidine-triazole fragment assembly, as demonstrated in analogous pyrimidine derivatives .
- Amide Bond Formation : Employ carbodiimide-based coupling agents (e.g., EDCI/HOBt) for piperidine-carboxamide linkage, similar to methods in and , which achieved >95% purity via HPLC .
- Purification : Optimize column chromatography (e.g., gradient elution with ethyl acetate/hexane) or recrystallization to enhance purity. highlights cesium carbonate as a base for improved reaction efficiency in heterocyclic systems .
Q. How can NMR and LCMS data validate the structural integrity of this compound?
Answer:
- 1H NMR Analysis : Assign peaks using coupling constants and integration ratios. For example, the pyridinyl proton in appears at δ 8.56 ppm (s, 1H), while piperidine protons resonate between δ 1.38–3.85 ppm .
- LCMS Purity : Monitor [M+H]+ ions (e.g., m/z 392.2 in ) and ensure >98% purity via reverse-phase HPLC with UV detection at 254 nm .
- Contaminant Identification : Use high-resolution MS (HRMS) to rule out side products, as in , which confirmed molecular weight with HRMS (ESI) m/z 215 ([M+H]+) .
Advanced Research Questions
Q. What strategies mitigate low aqueous solubility during in vitro pharmacological assays?
Answer:
- Co-Solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 10% v/v) to enhance solubility without cytotoxicity, as applied in for pyrazole derivatives .
- Salt Formation : Explore hydrochloride or trifluoroacetate salts, leveraging ’s observation that trifluoromethyl groups improve lipophilicity .
- Nanoformulation : Apply membrane separation technologies () to develop liposomal or micellar carriers .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Systematic Modifications :
- Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization () or SPR-based binding assays .
Q. How can contradictions in biological activity data across assay conditions be resolved?
Answer:
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. observed differential anti-proliferative effects in prostate cancer models via autophagy induction .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects, as in ’s docking studies .
- Statistical Validation : Apply multivariate analysis to distinguish assay-specific artifacts from true bioactivity trends.
Q. What crystallographic techniques determine the compound’s binding mode with its target?
Answer:
- Protein Crystallization : Co-crystallize the compound with the target protein (e.g., kinase domain) using vapor diffusion (). Optimize conditions with PEG 3350 and Tris-HCl buffers .
- X-ray Diffraction : Collect data at <2.0 Å resolution. ’s study on pyrimidine-based HIV NNRTIs used synchrotron radiation for structural elucidation .
- Docking Validation : Refine models with software like AutoDock Vina, cross-referencing with NMR chemical shifts () .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
